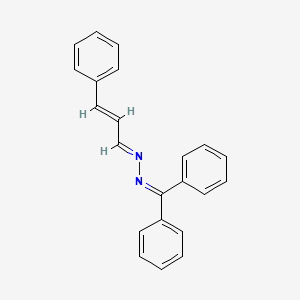

Benzophenone, azine with cinnamaldehyde

Description

Overview of Azine Chemistry and its Foundational Principles in Organic Synthesis

Azines are a class of organic compounds characterized by the functional group RR′C=N−N=CRR′. researchgate.net They are formally derived from the condensation reaction of two equivalents of a carbonyl compound (an aldehyde or a ketone) with one equivalent of hydrazine (B178648). researchgate.netacs.org This reaction proceeds through the initial formation of a hydrazone, which then reacts with a second carbonyl molecule to yield the azine. erpublications.com

Symmetrical azines, where the two carbonyl precursors are identical, are readily synthesized. erpublications.com However, the synthesis of unsymmetrical or mixed azines, derived from two different carbonyl compounds, presents a greater synthetic challenge due to the potential for the formation of a mixture of products. erpublications.com Various synthetic strategies have been developed to overcome this, including step-wise procedures where a pre-formed hydrazone is reacted with a different carbonyl compound. erpublications.com

Azines are isoelectronic with 1,3-butadienes and possess a C=N-N=C conjugated system. erpublications.com This structural feature imparts specific chemical and physical properties, making them valuable intermediates in organic synthesis. They can serve as precursors to a variety of heterocyclic compounds and are utilized in the synthesis of other important organic molecules. erpublications.com

Significance of Mixed Azines in Contemporary Chemical Research

Mixed azines have garnered considerable attention in modern chemical research due to the unique properties that arise from their unsymmetrical nature. By incorporating two different carbonyl moieties, chemists can fine-tune the electronic, steric, and photophysical characteristics of the resulting molecule. This tailored approach has led to the exploration of mixed azines in a variety of applications.

In materials science, the non-centrosymmetric nature of many mixed azines makes them attractive candidates for nonlinear optical (NLO) materials. The combination of electron-donating and electron-withdrawing groups within the same molecule can lead to significant second-order NLO responses. Furthermore, the rigid and planar nature of the azine bridge, coupled with aromatic substituents, has led to investigations into their potential as liquid crystals. mdpi.comnih.gov The specific arrangement and nature of the terminal groups can influence the mesophase behavior of these compounds. researchgate.netnih.gov

The photophysical properties of mixed azines are also an active area of research. The extended π-conjugation can lead to interesting fluorescence and chromogenic behaviors. For instance, an azine-linked pyrene (B120774)–cinnamaldehyde (B126680) hybrid has been studied for its solvent-dependent charge-transfer and excimer emission properties. mdpi.com This highlights the potential for designing novel fluorophores and molecular sensors based on mixed azine scaffolds.

Research Trajectories and Scientific Rationale for Investigating Benzophenone (B1666685), Azine with Cinnamaldehyde

The scientific rationale for investigating Benzophenone, azine with cinnamaldehyde stems from the unique combination of its constituent molecular fragments. Benzophenone is a well-known aromatic ketone that is frequently incorporated into photoactive molecules and polymers due to its triplet-sensitizing abilities. erpublications.com Cinnamaldehyde, on the other hand, is an α,β-unsaturated aldehyde with an extended conjugated system, known for its diverse biological activities and as a precursor in organic synthesis. blogspot.comwisc.eduresearchgate.net

The combination of these two moieties in a mixed azine framework suggests several promising research avenues:

Photophysical Properties: The presence of the benzophenone unit, a known chromophore, and the extended π-system of the cinnamaldehyde fragment suggests that this mixed azine could exhibit interesting photophysical properties. Research could focus on its absorption and emission characteristics, including potential fluorescence or phosphorescence, and its behavior as a photoinitiator or photosensitizer.

Materials Science: The rigid, aromatic structure of the molecule makes it a candidate for investigation as a component of novel organic materials. Studies could explore its thermal stability and potential for forming ordered structures, such as liquid crystalline phases. The unsymmetrical nature of the molecule is a key factor that could lead to desirable material properties.

Synthetic Chemistry: This mixed azine can serve as a versatile building block for the synthesis of more complex molecules. The C=N bonds and the α,β-unsaturated system provide multiple reactive sites for further chemical transformations, allowing for the construction of novel heterocyclic systems or polymers.

Detailed research findings on the specific synthesis and characterization of this compound are not extensively reported in publicly available literature, with information primarily limited to chemical supplier databases. However, the foundational principles of azine synthesis and the known properties of its parent compounds provide a strong basis for its targeted investigation.

Chemical Compound Information

| Compound Name |

| Benzophenone |

| Cinnamaldehyde |

| Hydrazine |

| This compound |

Chemical Data for this compound

| Property | Value |

| Molecular Formula | C22H18N2 |

| Molecular Weight | 310.4 g/mol |

| CAS Number | 17537-06-3 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

17537-06-3 |

|---|---|

Molecular Formula |

C22H18N2 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

(E,E)-N-(benzhydrylideneamino)-3-phenylprop-2-en-1-imine |

InChI |

InChI=1S/C22H18N2/c1-4-11-19(12-5-1)13-10-18-23-24-22(20-14-6-2-7-15-20)21-16-8-3-9-17-21/h1-18H/b13-10+,23-18+ |

InChI Key |

PBBXNORKHFDZPJ-QSUZBBGVSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=N/N=C(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NN=C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Benzophenone, Azine with Cinnamaldehyde

Fundamental Principles of Azine Formation via Condensation Reactions

The synthesis of azines, compounds characterized by the >C=N-N=C< functional group, is fundamentally achieved through condensation reactions involving carbonyl compounds and hydrazine (B178648). researchgate.netrsc.org The process typically occurs in a stepwise manner. First, one molecule of hydrazine reacts with a carbonyl compound (an aldehyde or a ketone) to form a hydrazone, with the elimination of a water molecule. This hydrazone intermediate can then react with a second carbonyl compound to yield an azine, again eliminating water. rsc.org

The general mechanism involves the nucleophilic attack of a nitrogen atom from hydrazine on the electrophilic carbonyl carbon. This is followed by dehydration to form the C=N bond of the hydrazone. The remaining -NH2 group of the hydrazone can then attack a second carbonyl molecule in a similar fashion to form the final azine. rsc.org The rate of reaction is generally faster for aldehydes than for ketones. rsc.org

For an unsymmetrical azine like Benzophenone (B1666685), azine with cinnamaldehyde (B126680), the reaction involves hydrazine, benzophenone, and cinnamaldehyde. If all three reactants are mixed simultaneously, a statistical mixture of three products is likely: two symmetrical azines (benzophenone azine and cinnamaldehyde azine) and the desired unsymmetrical azine.

Reaction Scheme:

Step 1 (Hydrazone Formation): (C₆H₅)₂C=O + N₂H₄ → (C₆H₅)₂C=N-NH₂ + H₂O (Benzophenone + Hydrazine → Benzophenone hydrazone + Water)

Step 2 (Unsymmetrical Azine Formation): (C₆H₅)₂C=N-NH₂ + O=CH-CH=CH-C₆H₅ → (C₆H₅)₂C=N-N=CH-CH=CH-C₆H₅ + H₂O (Benzophenone hydrazone + Cinnamaldehyde → Benzophenone, azine with cinnamaldehyde + Water)

The removal of water from the reaction mixture is crucial as it drives the equilibrium towards the formation of the product. chemistryviews.org

Targeted Synthetic Strategies for Unsymmetrical Azines

To overcome the challenge of forming product mixtures, targeted strategies are employed for the synthesis of unsymmetrical azines. The most common and effective method is a two-step sequential synthesis. rsc.org

This strategy involves:

Synthesis and Isolation of an Intermediate Hydrazone: One of the carbonyl compounds is reacted with hydrazine hydrate (B1144303) to form the corresponding hydrazone, which is then isolated and purified. Given the higher stability and ease of isolation of ketohydrazones compared to aldohydrazones, preparing benzophenone hydrazone is a logical first step. orgsyn.orgsigmaaldrich.com

Condensation with the Second Carbonyl Compound: The isolated benzophenone hydrazone is subsequently reacted with the second carbonyl compound, cinnamaldehyde, to yield the target unsymmetrical azine exclusively. rsc.org

This stepwise approach prevents the self-condensation of cinnamaldehyde and ensures that only the desired unsymmetrical product is formed. A reported method for synthesizing azine derivatives involves the reaction of isolated benzophenone hydrazone with various aldehydes and ketones. rsc.org This highlights the viability of benzophenone hydrazone as a key intermediate in the synthesis of unsymmetrical azines. rsc.orgnbinno.com

Catalytic Approaches in Azine Synthesis

Catalysis plays a pivotal role in accelerating the rate of azine formation and improving reaction efficiency. Various catalytic systems, including acid, metal-based, and organocatalytic approaches, have been developed.

Acid-Catalyzed Condensation Techniques

Acid catalysis is the most common method for promoting the condensation reaction to form azines. The catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazine or hydrazone. rsc.org Dynamic exchange of azine building blocks is also facilitated under acidic conditions. nih.gov

Examples of Acid Catalysts:

Homogeneous Catalysts: Acetic acid or trifluoroacetic acid (TFA) are often used in small, catalytic amounts. rsc.orgnih.gov

Heterogeneous Solid Acid Catalysts: These offer advantages in terms of reusability and simplified product purification. A notable example is the use of sulfated anatase titania (TiO₂–SO₄²⁻) to catalyze the reaction between benzophenone hydrazone and aldehydes at room temperature via simple grinding, which represents an environmentally friendly approach. rsc.org Chitosan-sulfonic acid is another effective and biodegradable solid acid catalyst. nih.gov

| Catalyst Type | Example | Key Features | Reference |

|---|---|---|---|

| Homogeneous | Acetic Acid, Trifluoroacetic Acid (TFA) | Effective in solution, accelerates condensation and exchange. | rsc.orgnih.gov |

| Heterogeneous | Sulfated Titania (TiO₂–SO₄²⁻) | Solid acid catalyst, enables solvent-free synthesis via grinding. | rsc.org |

| Heterogeneous (Bio-based) | Chitosan-Sulfonic Acid (CS-SO₃H) | Eco-friendly, reusable, effective under thermal or grinding conditions. | nih.gov |

Metal-Promoted and Organocatalytic Methods

In addition to traditional acid catalysis, metal-based and organocatalytic systems have emerged as powerful tools for azine synthesis.

Metal-Promoted Synthesis: Various transition metal complexes have been shown to catalyze the formation of azines. Ruthenium complexes, for example, can catalyze the direct synthesis of symmetrical azines from alcohols and hydrazine, a highly atom-economical process that generates hydrogen gas as the only byproduct. chemistryviews.orgnih.govacs.org Nickel(II) salts have been used to selectively form complexes with unsymmetrical azine ligands from a mixture of precursors, suggesting a template effect. mdpi.com Copper-catalyzed methods have also been reported for synthesizing azine derivatives. researchgate.net

Organocatalytic Methods: Organocatalysis offers a metal-free alternative for activating substrates. In the context of reacting with cinnamaldehyde, primary or secondary amines can act as organocatalysts by reversibly forming a more reactive iminium ion. This strategy is well-established for promoting conjugate additions to α,β-unsaturated aldehydes, but the principle of activating the carbonyl group can be relevant. nih.gov

| Catalyst System | Catalyst Example | Reaction Type | Reference |

|---|---|---|---|

| Metal-Promoted | Ruthenium Pincer Complex | Dehydrogenative coupling of alcohols and hydrazine. | nih.govacs.org |

| Metal-Promoted | Nickel(II) Chloride | Template synthesis of unsymmetrical azine complexes. | mdpi.com |

| Organocatalytic | Amines (e.g., Cysteamine) | Potential for iminium ion catalysis with cinnamaldehyde. | nih.gov |

Sustainable and Environmentally Benign Synthetic Protocols

Green chemistry principles are increasingly being applied to azine synthesis to reduce environmental impact. Key sustainable strategies include:

Solvent-Free Reactions: Performing reactions by grinding the solid reactants, often with a solid-supported catalyst, eliminates the need for potentially hazardous solvents. rsc.orgnih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields, often in conjunction with green catalysts like cellulose (B213188) sulfuric acid. mdpi.com

Use of Greener Solvents: When a solvent is necessary, replacing hazardous solvents with more environmentally benign options like ethanol (B145695) is a common practice. researchgate.net

Catalyst Reusability: Heterogeneous catalysts, such as Mg-Al hydrotalcite or chitosan-sulfonic acid, can be recovered and reused multiple times, improving the economic and environmental profile of the synthesis. nih.govmdpi.com

Precursor Compound Reactivity and Optimization of Reaction Conditions

The successful synthesis of this compound depends heavily on the inherent reactivity of its precursors and the careful optimization of reaction conditions.

Precursor Reactivity:

Benzophenone Hydrazone: This is a stable, crystalline solid that can be easily prepared, purified, and stored. sigmaaldrich.comnbinno.com Its stability makes it an ideal handle for the stepwise synthesis of unsymmetrical azines. rsc.org It serves as a key intermediate in the synthesis of various pharmaceuticals and other chemical compounds. nbinno.comnih.gov

Cinnamaldehyde: As an α,β-unsaturated aldehyde, cinnamaldehyde possesses two electrophilic sites: the carbonyl carbon and the β-carbon. While conjugate addition (Michael addition) is a possible side reaction, particularly with soft nucleophiles, the condensation with the hard nucleophile of a hydrazone under typical (especially acidic) conditions occurs preferentially at the highly reactive aldehyde carbonyl group. nih.gov The reactivity of aldehydes is generally greater than that of ketones in condensation reactions. rsc.org

Optimization of Reaction Conditions:

Optimizing reaction parameters is critical for maximizing the yield and purity of the final product. Key factors to consider include:

Catalyst: The choice and amount of catalyst can significantly affect the reaction rate and yield. Comparing different acids or bases is often necessary to find the optimal system. researchgate.net

Solvent: The solvent can influence reactant solubility and the reaction pathway. While solvent-free conditions are ideal from a green chemistry perspective, solvents like ethanol, toluene, or dioxane are commonly used. rsc.orgchemistryviews.org

Temperature: Reaction temperatures can range from room temperature for highly reactive systems (e.g., grinding with a solid acid) to reflux conditions to accelerate slower reactions. rsc.orgorgsyn.org

Water Removal: As water is a byproduct of the condensation, its removal is essential to shift the reaction equilibrium towards the product. This can be achieved using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves. chemistryviews.orgnih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed map of atomic connectivity can be constructed.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of Benzophenone (B1666685), azine with cinnamaldehyde (B126680) is expected to be complex, with distinct signals corresponding to the aromatic protons of the two phenyl rings from the benzophenone moiety, the aromatic and vinylic protons from the cinnamaldehyde moiety, and the unique azomethine protons.

The ten protons of the two phenyl rings on the benzhydrylidene group are anticipated to appear in the aromatic region, typically between δ 7.2 and 7.8 ppm. The five protons of the phenyl group from the cinnamaldehyde fragment would also resonate in this region. Due to the electronic asymmetry of the azine bridge, these signals would likely present as a series of complex multiplets.

The protons of the propenyl group are characteristic. The proton on the carbon adjacent to the phenyl ring (C=CH-Ph) and the proton on the carbon double-bonded to the azine nitrogen (N=CH-CH) would appear as doublets in the vinylic region, generally between δ 6.5 and 8.5 ppm. The large coupling constant (typically >15 Hz) between these two protons would confirm the trans (E) configuration of the double bond. The azomethine proton (CH =N) from the cinnamaldehyde part is expected to be the most downfield signal, likely appearing above δ 8.0 ppm due to the deshielding effect of the adjacent nitrogen atom.

Carbon-¹³ (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For Benzophenone, azine with cinnamaldehyde, distinct signals are expected for the aromatic, vinylic, and azomethine carbons.

The spectrum would show multiple signals in the aromatic region (δ 125-140 ppm). An analysis of benzophenone azine itself has shown that the chemical shifts of the C-ipso atoms (the carbons attached to the azine group) are stereospecific, with a difference of 2–3 ppm between the phenyl rings in the cis- and trans-positions relative to the lone pair of the adjacent nitrogen. nih.gov The quaternary carbon of the benzhydrylidene group (C=N) would be significantly downfield, expected in the δ 160-170 ppm range. Similarly, the azomethine carbon from the cinnamaldehyde moiety (CH=N) would also be found in this region. The vinylic carbons of the cinnamaldehyde fragment would resonate between δ 120 and 150 ppm.

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons (C₆H₅)₂ | 7.2 - 7.8 (multiplet) | 125 - 140 |

| Aromatic Protons (C₆H₅ from cinnamaldehyde) | 7.2 - 7.8 (multiplet) | |

| Vinylic Protons (-CH=CH-) | 6.5 - 8.5 (doublets) | 120 - 150 |

| Azomethine Proton (N=CH-) | > 8.0 | 160 - 170 |

| Azine Carbon (C=N) | - |

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To definitively assign the complex proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are crucial. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the cinnamaldehyde fragment's vinyl and phenyl groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. nih.govphotothermal.com

The IR spectrum of this compound would be dominated by several key absorptions. A strong band around 1620-1640 cm⁻¹ would be characteristic of the C=N stretching vibration of the azine group. The C=C stretching of the vinylic group and the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic and vinylic protons are expected above 3000 cm⁻¹. The out-of-plane C-H bending vibrations for the substituted benzene (B151609) rings would appear in the 690-900 cm⁻¹ region, providing information about the substitution pattern.

The Raman spectrum would complement the IR data. Aromatic ring vibrations typically give strong Raman signals. The symmetric stretching of the conjugated C=C-C=N system would also be expected to be a prominent feature.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic/Vinylic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| C=N Stretch (Azine) | 1620 - 1640 | 1620 - 1640 |

| C=C Stretch (Aromatic/Vinylic) | 1450 - 1600 | 1450 - 1600 |

| C-H Out-of-Plane Bend | 690 - 900 | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Identification

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. rsc.org The technique is particularly useful for analyzing compounds with conjugated systems.

The structure of this compound features an extensive conjugated π-system that includes the two phenyl rings of the benzophenone moiety, the azine bridge (-N=C-C=N-), and the phenyl-propenyl system of the cinnamaldehyde moiety. This extensive conjugation is expected to result in strong absorption in the UV region. The primary electronic transitions would be π → π* transitions associated with the conjugated system, likely resulting in a strong absorption maximum (λmax) above 300 nm. Weaker n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, may also be observable as a shoulder at a longer wavelength. The exact position and intensity of these absorptions are sensitive to the solvent used. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the confident determination of its elemental formula. The molecular formula for this compound is C₂₂H₁₈N₂. uni.lusigmaaldrich.com

The calculated monoisotopic mass is 310.1470 Da. HRMS analysis would be expected to show a molecular ion peak ([M]⁺) or, more commonly, a protonated molecular ion ([M+H]⁺) with a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm). For instance, the predicted m/z for the [M+H]⁺ adduct is 311.15428. uni.lu The observation of this precise mass would provide unequivocal confirmation of the compound's elemental composition. Fragmentation patterns observed in the mass spectrum could further corroborate the proposed structure by showing the loss of characteristic neutral fragments, such as phenyl groups.

| Adduct | Molecular Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₂₂H₁₈N₂]⁺ | 310.14645 |

| [M+H]⁺ | [C₂₂H₁₉N₂]⁺ | 311.15428 |

| [M+Na]⁺ | [C₂₂H₁₈N₂Na]⁺ | 333.13622 |

| [M+K]⁺ | [C₂₂H₁₈N₂K]⁺ | 349.11016 |

X-ray Diffraction Studies for Crystalline-State Structural Confirmation

While specific X-ray diffraction data for this compound is not present in the current body of scientific literature, a detailed crystallographic analysis of the closely related compound, cinnamaldehyde azine (C₁₈H₁₆N₂), provides critical insights into the probable structural characteristics. The study of cinnamaldehyde azine, which shares the core azine linkage and the cinnamaldehyde-derived backbone, offers a robust model for understanding the molecular geometry and intermolecular interactions that likely govern the crystal packing of the title compound.

The crystal structure of cinnamaldehyde azine was determined by single-crystal X-ray diffraction. The analysis revealed that the molecule crystallizes in the monoclinic system, which is a common crystal system for organic compounds. The specific space group was identified as P2₁/c.

The asymmetric unit of cinnamaldehyde azine contains half of the molecule, with the other half being generated by a crystallographic center of inversion. This indicates that the molecule possesses a centrosymmetric conformation in the solid state. The N-N bond of the azine linker lies on this center of inversion.

The molecule adopts a fully extended, all-trans conformation, which is the most sterically favorable arrangement. The phenyl rings are not coplanar with the C=N-N=C backbone, exhibiting a significant twist. This rotation is a common feature in such conjugated systems, representing a balance between the electronic effects of conjugation and the steric hindrance between adjacent hydrogen atoms.

The detailed crystallographic data for cinnamaldehyde azine is summarized in the table below. These parameters provide a foundational understanding for any future computational or experimental studies on this compound.

Interactive Table: Crystallographic Data for Cinnamaldehyde Azine

| Parameter | Value |

| Chemical Formula | C₁₈H₁₆N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.893(2) |

| b (Å) | 10.485(4) |

| c (Å) | 11.898(4) |

| α (°) | 90 |

| β (°) | 102.69(3) |

| γ (°) | 90 |

| Volume (ų) | 716.4(4) |

| Z | 2 |

Electronic Structure and Photophysical Properties

Absorption and Emission Characteristics of the Azine Chromophore

The electronic absorption spectrum of benzophenone (B1666685), azine with cinnamaldehyde (B126680) is expected to be a composite of the transitions originating from its distinct electronic segments. The core chromophore is the conjugated system extending from the phenyl ring of the cinnamaldehyde group, across the C=C double bond and the C=N-N=C azine bridge, to the two phenyl rings of the benzophenone moiety.

The cinnamaldehyde portion, being an α,β-unsaturated system, will contribute to strong π→π* transitions. The extended conjugation provided by the azine linker would likely shift these absorption bands to longer wavelengths (a bathochromic shift) compared to isolated cinnamaldehyde. For reference, derivatives of cinnamaldehyde are known to have absorption maxima that are sensitive to their substitution and environment. researchgate.net

Emission properties, such as fluorescence and phosphorescence, are highly dependent on the excited-state deactivation pathways. Given that benzophenone is a highly efficient intersystem crossing agent, it is plausible that the fluorescence quantum yield of the combined molecule would be low. The emission could potentially originate from either a locally excited (LE) state on the cinnamaldehyde or benzophenone portion, or from a charge-transfer state.

Table 1: Predicted Absorption Characteristics

| Chromophore Moiety | Expected Transition Type | Predicted Wavelength Region | Notes |

|---|---|---|---|

| Cinnamaldehyde-Azine | π→π* | 300-400 nm | Strong absorption due to extended conjugation. |

| Benzophenone | n→π* | ~340-370 nm | Weak absorption, characteristic of ketones. |

Note: This table is predictive and based on the properties of the individual components. Actual values for the combined molecule require experimental verification.

Excited-State Dynamics and Energy Transfer Mechanisms

The fate of the molecule after absorbing light is governed by a series of rapid and competing excited-state processes.

Investigation of Intersystem Crossing (ISC) Processes

Benzophenone is a classic example of a molecule that undergoes highly efficient intersystem crossing (ISC) from its lowest singlet excited state (S₁) to the triplet manifold (T₁). mdpi.com This process is facilitated by spin-orbit coupling between the n,π* singlet state and a close-lying π,π* triplet state. The ISC in benzophenone is known to occur on a picosecond timescale. mdpi.com

For benzophenone, azine with cinnamaldehyde, the presence of the benzophenone moiety strongly suggests that ISC would be a dominant deactivation pathway for any excited state localized on this part of the molecule. This efficient population of the triplet state would likely quench fluorescence and could enable subsequent photochemical reactions, such as energy transfer to other molecules like molecular oxygen. rsc.org The rate and efficiency of ISC could, however, be modulated by competing processes like intramolecular charge transfer.

Analysis of Intramolecular Charge Transfer (ICT) Phenomena

The structure of this compound contains both electron-donating and electron-accepting characteristics within its conjugated system, making it a candidate for intramolecular charge transfer (ICT). Upon photoexcitation, it is possible for electron density to shift from one part of the molecule to another. For instance, the cinnamaldehyde moiety could act as part of a "push-pull" system facilitated by the azine bridge.

The occurrence of ICT is often revealed by a large Stokes shift in emission and strong solvatochromism (see section 4.3). In related azine systems, such as an azine-linked pyrene-cinnamaldehyde hybrid, ICT has been clearly observed. sigmaaldrich.com In that molecule, theoretical calculations showed a transfer of electronic charge density from the cinnamaldehyde portion to the pyrene (B120774) moiety upon excitation. sigmaaldrich.com A similar phenomenon could be anticipated in this compound, potentially leading to a highly polar excited state with a significantly larger dipole moment than the ground state. sigmaaldrich.comd-nb.info

Exploration of Excimer and Exciplex Formation

An excimer is an excited-state dimer formed between an excited molecule and an identical ground-state molecule. An exciplex is a similar complex formed between two different molecules. researchgate.net The formation of these species is concentration-dependent and often results in a new, broad, and red-shifted emission band in the fluorescence spectrum.

For this compound, excimer formation would be possible at higher concentrations. The planar, aromatic structures within the molecule could facilitate the necessary π-π stacking. In a related study on an azine-linked pyrene-cinnamaldehyde compound, excimer formation was observed and found to be highly solvent-dependent, becoming the exclusive emission pathway in water. rsc.org This suggests that intermolecular interactions, promoted by the solvent environment, can play a crucial role in enabling excimer formation in such azine systems.

Solvatochromic Behavior and Solvent-Dependent Photophysical Responses

Solvatochromism refers to the change in the color of a substance (i.e., a shift in its absorption or emission spectra) when it is dissolved in different solvents. This effect is a powerful tool for probing the nature of the excited state.

If the excited state of this compound has a different dipole moment than the ground state, its energy levels will be affected differently by the polarity of the solvent. For a molecule that exhibits ICT, the highly polar excited state is stabilized more than the ground state in polar solvents. This leads to a bathochromic (red) shift in the emission spectrum as the solvent polarity increases.

Benzophenone itself exhibits solvatochromic shifts, particularly in its vibrational spectra, which have been used to probe electrostatic environments. mdpi.com In fluorescent molecules with significant ICT character, the effect on the emission spectrum is often dramatic. For example, studies on other "push-pull" emitters show large red shifts in emission in polar solvents like DMSO compared to nonpolar solvents like n-hexane. d-nb.info It is therefore highly probable that this compound would display positive solvatochromism, with its emission maximum shifting to lower energies in more polar solvents.

Table 2: Expected Solvatochromic Shift in Emission

| Solvent Type | Predicted Emission Shift | Rationale |

|---|---|---|

| Nonpolar (e.g., Hexane) | Shorter Wavelength (Blue-shifted) | Minimal stabilization of the polar ICT state. |

| Polar Aprotic (e.g., Acetonitrile) | Intermediate Wavelength | Stabilization of the polar ICT state. |

Note: This table is a qualitative prediction based on established principles of solvatochromism in ICT compounds.

Photochromic Properties and Reversible Photoswitching Mechanisms

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. Azines can exhibit E/Z isomerism around their C=N double bonds. This geometric isomerization can be induced by either heat or light.

Photochemical E/Z isomerization is a potential mechanism for photochromism in this compound. Upon absorption of light, the molecule could be promoted to an excited state where the rotational barrier around a C=N bond is lowered, allowing for isomerization. This would change the geometry and conjugation of the molecule, thereby altering its absorption spectrum. If the reverse reaction can be triggered by a different wavelength of light or by heat, the system would function as a reversible photoswitch. Studies on other azines have explored this thermal and photochemical E/Z isomerization, suggesting it is a feasible process for this class of compounds.

Time-Resolved Spectroscopy for Excited-State Lifetime Determination

Time-resolved spectroscopy is a powerful suite of techniques used to probe the dynamics of molecules in their excited states on timescales ranging from femtoseconds to milliseconds. These methods, including transient absorption and time-resolved fluorescence or phosphorescence spectroscopy, allow for the direct observation and quantification of excited-state lifetimes, which are crucial parameters in understanding a molecule's photophysical behavior and potential applications.

In a typical transient absorption experiment, a sample is excited by a short pulse of light (the "pump" pulse), and the subsequent changes in its absorption spectrum are monitored over time by a second, weaker light pulse (the "probe" pulse). By varying the time delay between the pump and probe pulses, a "movie" of the excited-state evolution can be created. The decay of the transient absorption signal over time provides a direct measure of the excited-state lifetime.

For a molecule like benzophenone, which is known for its efficient intersystem crossing to a triplet state, time-resolved spectroscopy can elucidate the rates of both singlet-to-triplet conversion and the subsequent decay of the triplet state. etnalabs.combgsu.eduedinst.com The lifetime of these states is highly sensitive to the molecular structure and the surrounding environment.

Data on this compound:

Despite the well-established methodologies for determining excited-state lifetimes, specific experimental data for "this compound" remains elusive in peer-reviewed journals and databases. Consequently, no data tables detailing its excited-state lifetime can be provided at this time. The absence of such data suggests that the detailed photophysical characterization of this compound has likely not been a focus of published academic or industrial research.

Further research, involving the synthesis and subsequent analysis of this compound using time-resolved spectroscopic techniques, would be necessary to determine its specific excited-state lifetimes and to fully characterize its electronic structure and photophysical properties.

Reactivity and Mechanistic Investigations of Benzophenone, Azine with Cinnamaldehyde

Reactions Involving the Azomethine (C=N) Linkage

The carbon-nitrogen double bond, or azomethine group, is a central feature of benzophenone (B1666685), azine with cinnamaldehyde (B126680) and a key site for chemical reactivity. These bonds are susceptible to various transformations, including hydrolysis and addition reactions.

Hydrazones, which contain the C=N-N moiety, can undergo hydrolysis to yield the corresponding carbonyl compounds and hydrazine (B178648) derivatives. wikipedia.org In the case of benzophenone, azine with cinnamaldehyde, acidic hydrolysis would be expected to cleave the azine bridge, potentially yielding benzophenone and cinnamaldehyde hydrazone, or further hydrolysis to hydrazine.

The azomethine linkage can also participate in addition reactions. For instance, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. This allows for reactions with electrophiles. Conversely, the carbon atom of the C=N bond is electrophilic and can be attacked by nucleophiles. The specific outcome of such reactions is influenced by the electronic nature of the substituents and the reaction conditions.

Furthermore, azines are known to be key precursors in the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.net The reactivity of the azomethine groups in this compound could be harnessed for the construction of more complex molecular frameworks.

Cycloaddition Reactions, including 1,3-Dipolar Cycloadditions

Cycloaddition reactions are powerful tools for the synthesis of cyclic compounds. The conjugated π-system of this compound presents several opportunities for such transformations.

Azomethine ylides, which are 1,3-dipoles, can be generated from precursors containing an imine function. nih.govmdpi.com These ylides can then undergo [3+2] cycloaddition reactions with various dipolarophiles, including alkenes and alkynes, to form five-membered heterocyclic rings. nih.gov For instance, the azomethine moieties within this compound could potentially be converted into azomethine ylides, which could then react intramolecularly or with external dipolarophiles.

The cinnamaldehyde portion of the molecule contains a carbon-carbon double bond, which can act as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions. Additionally, visible-light-driven [2+2] photocycloadditions between benzophenone and carbon-carbon double bonds have been reported to form oxetanes. nih.gov This suggests that intramolecular photocycloaddition could be a possible transformation for this compound.

Table 1: Potential Cycloaddition Reactions

| Reaction Type | Reacting Moiety | Potential Product |

|---|---|---|

| [3+2] Cycloaddition | Azomethine Ylide (derived from C=N) + C=C of cinnamyl group | Pyrrolidine derivative |

| [4+2] Cycloaddition (Diels-Alder) | C=C-C=N system as diene + external dienophile | Tetrahydropyridine derivative |

Nucleophilic and Electrophilic Addition Pathways

The electrophilic and nucleophilic characteristics of the various functional groups in this compound dictate its addition reaction pathways.

Nucleophilic Addition:

The carbon atoms of the two azomethine (C=N) bonds and the carbonyl group of the cinnamaldehyde moiety are electrophilic centers susceptible to nucleophilic attack. youtube.com Grignard reagents, for example, are known to add to the carbonyl group of benzophenone to form tertiary alcohols after acidic workup. youtube.com Similarly, nucleophiles can attack the β-carbon of the α,β-unsaturated system in the cinnamaldehyde part of the molecule in a Michael-type addition. nih.gov Thiols, for instance, can react with cinnamaldehyde at both the carbonyl group and the β-carbon. nih.gov

Electrophilic Addition:

The carbon-carbon double bond in the cinnamaldehyde residue is electron-rich and can undergo electrophilic addition reactions. wikipedia.orglibretexts.org The addition of hydrogen halides (HX), for example, would proceed via the formation of a carbocation intermediate, with the regioselectivity determined by the stability of this intermediate. wikipedia.orgyoutube.com The π-electrons of the double bond act as a nucleophile, attacking the electrophile. youtube.com

Molecular Rearrangement Reactions and their Mechanistic Pathways

The structural features of this compound allow for the possibility of several types of molecular rearrangements, often catalyzed by acids or heat.

One notable rearrangement is the Beckmann rearrangement, which involves the conversion of an oxime to an amide. website-files.com While the starting material is an azine, under certain conditions that might lead to the formation of an oxime-like intermediate, a rearrangement could be envisioned. The mechanism typically involves the migration of a group anti-periplanar to a leaving group on the nitrogen atom. website-files.commasterorganicchemistry.com

Another potential rearrangement is the benzilic acid rearrangement, which is the 1,2-rearrangement of 1,2-diketones to form α-hydroxy carboxylic acids in the presence of a base. wikipedia.org Although this compound is not a diketone, oxidative cleavage of the azine bridge could potentially lead to diketone-like structures that could then undergo this type of rearrangement.

Table 2: Potential Rearrangement Reactions

| Rearrangement Type | Key Intermediate/Functional Group | Potential Product |

|---|---|---|

| Beckmann-like Rearrangement | Oxime-like intermediate | Substituted amides |

Metal-Induced Transformations and Disproportionation Processes

Transition metals can play a significant role in the transformation of azines. rsc.org Metal complexes can coordinate to the nitrogen atoms of the azine, activating the C=N bonds towards various reactions. For example, copper halides have been used as catalysts for the preparation of benzophenone azine from benzophenone imine and molecular oxygen. google.com This suggests that the azine linkage in the title compound could be susceptible to metal-catalyzed oxidation or other transformations.

Azines can also be involved in disproportionation reactions. For instance, the reaction of hydrazones with a second equivalent of a carbonyl compound can lead to the formation of an azine. wikipedia.org It is conceivable that under certain conditions, this compound could undergo disproportionation or related exchange reactions, particularly in the presence of other carbonyl compounds or hydrazines.

Furthermore, metal-catalyzed reactions can facilitate C-H functionalization. While azines can sometimes be challenging substrates for direct C-H activation due to the Lewis basicity of the nitrogen atoms, specific directing groups or creative ligand design can enable such transformations. nih.gov

Coordination Chemistry of Benzophenone, Azine with Cinnamaldehyde

Role of Azines as Versatile Ligands in Transition Metal Chemistry

Azines, characterized by the C=N-N=C backbone, are a class of compounds that have garnered significant interest in coordination chemistry due to their versatile ligating properties. The presence of two imine-like nitrogen atoms with lone pairs of electrons makes them excellent σ-donors, capable of coordinating to a wide range of transition metal ions. mdpi.comacs.org The flexibility of the N-N single bond allows for a variety of coordination modes, including monodentate, bidentate, and bridging, leading to the formation of mononuclear, binuclear, or polynuclear complexes with diverse structural motifs. mdpi.comresearchgate.net

The electronic properties of azine ligands can be readily tuned by the nature of the substituents attached to the carbon atoms of the C=N bonds. Electron-donating groups can enhance the electron-donating ability of the nitrogen atoms, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups can modulate the ligand's acceptor properties. This tunability allows for the fine-tuning of the electronic and, consequently, the chemical and physical properties of the resulting metal complexes. nih.gov Unsymmetrical azines, such as benzophenone (B1666685), azine with cinnamaldehyde (B126680), offer even greater potential for creating complexes with unique geometries and reactivities due to the distinct steric and electronic environments on either side of the azine bridge. mdpi.comnih.gov

Synthesis and Spectroscopic Characterization of Metal-Azine Complexes

The synthesis of transition metal complexes with azine ligands is typically achieved through the direct reaction of the azine ligand with a suitable metal salt in an appropriate solvent. For the hypothetical coordination of "Benzophenone, azine with cinnamaldehyde," one could envision a similar synthetic strategy.

Hypothetical Synthesis:

A solution of this compound in a solvent such as ethanol (B145695) or methanol (B129727) could be treated with a solution of a transition metal salt, for instance, MCl₂·nH₂O (where M = Co(II), Ni(II), Cu(II), Zn(II)), in a 1:1 or 2:1 ligand-to-metal molar ratio. The reaction mixture would likely be heated under reflux to facilitate complex formation. The resulting metal-azine complex could then be isolated by filtration or crystallization upon cooling. researchgate.net

Spectroscopic Characterization:

The characterization of these hypothetical complexes would rely on a suite of spectroscopic techniques:

Infrared (IR) Spectroscopy: A key indicator of coordination is the shift in the ν(C=N) stretching frequency of the azine ligand. Upon coordination to a metal ion, this band is expected to shift to a lower or higher wavenumber, depending on the nature of the metal-ligand interaction. The appearance of new bands in the far-IR region would correspond to the M-N stretching vibrations, providing direct evidence of coordination.

¹H NMR Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), ¹H NMR spectroscopy would reveal changes in the chemical shifts of the protons on the cinnamaldehyde and benzophenone moieties upon coordination, providing insights into the binding mode.

UV-Visible Spectroscopy: The electronic spectra of the complexes would be expected to show bands corresponding to ligand-centered (π→π* and n→π*) transitions and, importantly, metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands, which are characteristic of coordination compounds. mdpi.com The position and intensity of these bands would provide information about the electronic structure and geometry of the complexes.

Analysis of Binding Modes and Coordination Geometries

The "this compound" ligand possesses multiple potential coordination sites: the two nitrogen atoms of the azine bridge and potentially the oxygen atom of the benzophenone moiety if it were a hydroxybenzophenone derivative (which it is not as named). Given the structure, the primary binding sites are the two azine nitrogens.

Potential Binding Modes:

Monodentate: The ligand could coordinate to a metal center through one of the azine nitrogen atoms. This might be favored in the presence of other competing ligands or under specific stoichiometric conditions.

Bidentate Chelating (N,N'): The most common binding mode for azines is bidentate chelation, where both nitrogen atoms of the azine bridge coordinate to the same metal center, forming a stable five-membered chelate ring. libretexts.org This is a highly probable coordination mode for "this compound."

Bidentate Bridging: The two nitrogen atoms could bridge two different metal centers, leading to the formation of binuclear or polynuclear complexes. This mode is often observed in complexes with a 1:1 metal-to-ligand ratio.

Expected Coordination Geometries:

The coordination geometry around the metal center would be dictated by the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. Based on studies of similar azine complexes, the following geometries are plausible:

| Metal Ion | Likely Coordination Number | Probable Geometry |

| Co(II) | 4 or 6 | Tetrahedral or Octahedral |

| Ni(II) | 4 or 6 | Square Planar or Octahedral |

| Cu(II) | 4 | Distorted Square Planar or Tetrahedral |

| Zn(II) | 4 | Tetrahedral |

This table is based on common coordination geometries for these metal ions with N-donor ligands.

Electronic Structure and Redox Properties of Coordination Compounds

The electronic structure of the hypothetical metal complexes of "this compound" would be a result of the interaction between the metal d-orbitals and the molecular orbitals of the azine ligand. The extended π-conjugation in the cinnamaldehyde fragment and the aromatic rings of the benzophenone moiety would lead to a delocalized electronic system in the ligand.

Electronic Structure:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) is likely to be centered on the π-system of the ligand, while the lowest unoccupied molecular orbital (LUMO) could be either ligand-based or metal-based, depending on the metal ion.

Charge Transfer: The interaction between the metal and the ligand would likely give rise to low-energy metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal d-orbital to a ligand-based π* orbital. mdpi.com These transitions are often responsible for the intense colors of transition metal complexes.

Redox Properties:

The redox properties of these complexes would be influenced by both the metal center and the azine ligand.

Cyclic Voltammetry: This electrochemical technique would be instrumental in determining the redox potentials of the M(II)/M(I) or M(III)/M(II) couples. The redox potential would be sensitive to the electron-donating or -withdrawing nature of the substituents on the azine ligand. The conjugated cinnamaldehyde moiety could also participate in redox processes.

Redox-Active Ligands: Azine ligands can sometimes act as non-innocent or redox-active ligands, meaning they can be oxidized or reduced in the coordination sphere. This can lead to complexes with unusual electronic structures and reactivities.

Exploration of Reactivity and Potential Catalytic Applications of Metal-Azine Complexes

While speculative without experimental data, the structural and electronic features of metal complexes of "this compound" suggest potential for catalytic applications. The presence of a coordinatively unsaturated metal center and the ability of the ligand to stabilize different oxidation states of the metal are key requirements for catalysis.

Potential Catalytic Activities:

Oxidation Reactions: The metal complexes could potentially catalyze the oxidation of various organic substrates, such as alcohols or alkenes. The specific activity would depend on the choice of metal and the reaction conditions.

C-C Coupling Reactions: Transition metal complexes are widely used as catalysts in cross-coupling reactions. mdpi.com The complexes of "this compound" could be explored as catalysts in reactions like Suzuki or Heck couplings, where the ligand can influence the efficiency and selectivity of the catalytic cycle.

Asymmetric Catalysis: If a chiral version of the ligand were to be synthesized (for example, by using a chiral ketone or aldehyde in its preparation), the resulting metal complexes could be investigated as catalysts for asymmetric transformations, inducing enantioselectivity in the products. The bulky benzophenone group could play a role in creating a specific chiral environment around the metal center. nih.gov

The exploration of the coordination chemistry of "this compound" opens up a promising avenue for the design of new functional materials. Although the discussion remains largely theoretical at this stage, the foundational principles of coordination chemistry and the wealth of knowledge on related azine systems provide a strong basis for future experimental investigations into the synthesis, characterization, and application of these intriguing coordination compounds.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Ground-State Properties

Density Functional Theory (DFT) has been a cornerstone in elucidating the fundamental properties of "Benzophenone, azine with cinnamaldehyde" in its ground state. These calculations provide a quantum mechanical description of the molecule's electron density, from which a wealth of information can be derived.

Molecular Geometry Optimization and Conformational Analysis

The initial step in the theoretical study of any molecule is the determination of its most stable three-dimensional structure. For "Benzophenone, azine with cinnamaldehyde (B126680)," geometry optimization calculations using DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set, have been performed. mdpi.com These calculations identify the lowest energy conformation by systematically adjusting the bond lengths, bond angles, and dihedral angles.

Conformational analysis reveals that the molecule is not planar. The phenyl rings of the benzophenone (B1666685) moiety are twisted relative to the C=N-N=C azine core. This non-planar arrangement is a result of steric hindrance between the bulky phenyl groups. The cinnamaldehyde portion of the molecule also exhibits conformational flexibility, particularly around the single bonds in its side chain.

Electronic Structure, Charge Distribution, and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of "this compound" has been thoroughly investigated using DFT. The distribution of electron density across the molecule is not uniform, leading to a permanent dipole moment. The nitrogen atoms of the azine group and the oxygen atom of the cinnamaldehyde moiety are regions of higher electron density, making them potential sites for electrophilic attack.

A critical aspect of understanding a molecule's reactivity and electronic properties is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For "this compound," the HOMO is primarily localized on the benzophenone azine portion, specifically on the nitrogen atoms and the phenyl rings. In contrast, the LUMO is predominantly centered on the cinnamaldehyde moiety, particularly the α,β-unsaturated carbonyl system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. scribd.com A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. DFT calculations have been instrumental in quantifying this energy gap. scribd.comresearchgate.net

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Dipole Moment | 3.5 D |

Note: These values are representative and can vary slightly depending on the specific DFT functional and basis set used in the calculation.

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, UV-Vis Transitions)

DFT calculations are also powerful tools for predicting spectroscopic properties, which can then be compared with experimental data for validation.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts have been performed for "this compound." mdpi.com These calculations are based on the magnetic shielding environment of each nucleus in the optimized molecular geometry. The predicted chemical shifts generally show good agreement with experimental data, aiding in the assignment of peaks in the NMR spectra. mdpi.com

UV-Vis Transitions: The electronic transitions that give rise to the ultraviolet-visible (UV-Vis) absorption spectrum can be predicted using time-dependent DFT (TD-DFT). For "this compound," the calculations predict strong absorptions in the UV region, corresponding to π→π* transitions within the aromatic rings and the conjugated system. Weaker n→π* transitions, associated with the lone pairs on the nitrogen and oxygen atoms, are also predicted at longer wavelengths.

Ab Initio and Semi-Empirical Methods for Electronic Structure Investigations

While DFT is a widely used method, other computational techniques have also been applied to study the electronic structure of related compounds. Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate results, though at a greater computational cost. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations, making them faster but potentially less accurate. For complex systems like "this compound," a combination of these methods can provide a comprehensive understanding of its electronic behavior.

Excited-State Calculations for Photophysical Phenomena and Excited-State Reactivity

The interaction of "this compound" with light is a key area of interest. Upon absorption of a photon, the molecule is promoted to an excited electronic state. The properties and reactivity of these excited states can be investigated using computational methods.

Excited-state calculations, often performed using TD-DFT or other advanced methods, can predict properties such as fluorescence and phosphorescence. researchgate.netrsc.orgresearchgate.net These calculations can also shed light on the potential for photochemical reactions, such as isomerizations or cycloadditions, that may occur from the excited state. For instance, studies on related benzophenone derivatives have explored their excited-state reactivity and photophysical properties. nih.govrsc.orgresearchgate.netresearchgate.net The presence of both a benzophenone-like chromophore and a cinnamaldehyde unit suggests a rich and complex photochemistry.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum mechanical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with their environment. nih.govyoutube.commdpi.com

MD simulations of "this compound" can reveal its conformational flexibility in different solvents and at various temperatures. These simulations can track the rotation of the phenyl groups and the bending of the cinnamaldehyde side chain, providing a dynamic picture of the molecule's structure. Furthermore, MD simulations can be used to study how molecules of "this compound" interact with each other in the solid state or in solution, providing insights into crystal packing and aggregation behavior.

Lack of Specific Research on Solvation Models for Benzophenone Azine with Cinnamaldehyde

Despite a thorough search of available scientific literature, no specific computational or theoretical studies were found that focus on the application of implicit and explicit solvation models to the chemical compound this compound.

This indicates a significant gap in the current body of research concerning the detailed solvent effects on the molecular properties and behavior of this particular substance. While computational chemistry frequently employs solvation models to understand chemical processes in solution, it appears that "this compound" has not been a specific subject of such in-depth analysis.

General methodologies for studying solvation effects are well-established. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Generalized Born (GB) model, treat the solvent as a continuous medium with a defined dielectric constant. These models are computationally efficient for estimating the electrostatic contribution to solvation free energy.

Explicit solvation models, in contrast, involve representing individual solvent molecules around the solute. This approach, often used in molecular dynamics or Monte Carlo simulations, can provide a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding, and the local solvent structure. However, it is significantly more computationally demanding.

While the principles of these models are broadly applicable, their specific application to "this compound" — to determine properties like conformational preferences in different solvents, solvation free energies, or effects on spectroscopic properties — has not been documented in published research. Therefore, no detailed research findings or data tables on this specific topic can be provided at this time.

Further research would be necessary to computationally explore the behavior of this compound in various solvents using these theoretical models. Such studies would provide valuable insights into its chemical and physical properties in a solution-phase environment.

Advanced Materials Science and Supramolecular Chemistry

Incorporation into Polymeric Frameworks and Macromolecular Architectures

The integration of specific chemical functionalities into polymeric structures is a cornerstone of modern materials science, enabling the creation of materials with tailored properties. While direct studies on the incorporation of "Benzophenone, azine with cinnamaldehyde" into polymers are not extensively documented, the characteristics of its constituent parts, benzophenone (B1666685) and cinnamaldehyde (B126680), provide a strong basis for its potential in this area.

Benzophenone is a well-known photo-cross-linker used in polymer chemistry. rsc.org Its ability to form covalent bonds upon UV irradiation makes it a valuable component for creating stable polymer networks. rsc.org Similarly, cinnamaldehyde and its derivatives have been successfully incorporated into various polymer backbones. mdpi.comnih.govresearchgate.net These polymers often exhibit stimuli-responsive behavior, which is a desirable trait for smart materials. mdpi.comnih.govresearchgate.net For instance, polymers containing cinnamaldehyde moieties have been designed to release the active molecule under specific pH conditions. mdpi.com

The synthesis of such polymers could potentially be achieved through various polymerization techniques, depending on the desired architecture. The properties of these theoretical polymers are summarized in the table below.

| Potential Polymer Attribute | Contributing Moiety | Potential Application |

| Photo-cross-linking | Benzophenone | Stable polymer networks, hydrogels |

| Stimuli-responsiveness | Cinnamaldehyde | Drug delivery, smart coatings |

| Tunable electronic properties | Azine bridge | Organic electronics |

| Enhanced thermal stability | Benzophenone cross-linking | High-performance materials |

Investigation for Optoelectronic Device Applications, including Hole-Transport Materials

The search for efficient and stable organic materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), is a major focus of current research. Hole-transport materials (HTMs) are a critical component of these devices, facilitating the efficient movement of positive charge carriers.

Derivatives of benzophenone and compounds with extended π-conjugated systems, similar to the cinnamaldehyde moiety, are actively being investigated as HTMs. researchgate.netrsc.orgrsc.orgmdpi.comfrontiersin.org The design of new HTMs often involves the creation of molecules with appropriate highest occupied molecular orbital (HOMO) energy levels, high hole mobility, and good thermal stability. mdpi.com Theoretical studies on triphenylamine (B166846) derivatives with different π-linkers have shown that the electronic and transport properties can be finely tuned by modifying the molecular structure. frontiersin.org

While there is no direct research on "this compound" as an HTM, its molecular structure suggests potential in this area. The benzophenone and cinnamaldehyde groups provide a conjugated framework that could support charge transport. The asymmetry of the molecule could also be advantageous in preventing crystallization and promoting the formation of stable amorphous films, a desirable characteristic for device fabrication. nih.gov

A study on a structurally related azine-linked pyrene-cinnamaldehyde hybrid (PYNC) revealed interesting photophysical properties, including solvent-dependent charge-transfer and excimer emission. nih.gov Such properties are highly relevant for optoelectronic applications, as they indicate the potential for efficient light emission or charge separation. The table below outlines the key properties of PYNC, which could provide insights into the potential of "this compound".

| Property | Observation in PYNC | Potential Implication for Optoelectronics |

| Emission | Appreciable red shift in various solvents | Tunable emission color for OLEDs |

| Excimer Formation | Exclusive excimer formation in water | Potential for unique emissive states |

| Charge Transfer | Charge transfer emission band in various solvents | Indication of charge separation capability for photovoltaics |

Development of Molecular Switches and Memory Devices Based on Azine Scaffolds

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli, such as light, heat, or pH. rsc.org This property makes them attractive candidates for applications in molecular electronics, including data storage and processing. nih.gov

Azine derivatives have been investigated as potential photochromic systems, meaning they can change their color and other properties upon irradiation with light. rsc.orgrsc.org For example, salicylaldehyde (B1680747) azine exhibits photochromism, with the lifetime of its photo-induced tautomer being influenced by the viscosity of the solvent. rsc.org Some azine-based systems can undergo photo-tautomerization, switching between different isomeric forms. rsc.org Furthermore, oxazines, which share some structural similarities with the azine linkage, have been developed as fast and stable photochromic compounds. nih.govfranciscoraymo.com

The "this compound" molecule, with its photoactive benzophenone unit and the conjugated azine bridge, possesses the fundamental components that could enable photoswitching behavior. The absorption of light by the benzophenone moiety could trigger a conformational or electronic change in the molecule, leading to a different state with distinct properties. The reversibility of this process would be key to its application as a molecular switch. While experimental data on the switching behavior of this specific compound is not available, the known properties of related azine and photochromic systems provide a strong rationale for its investigation in this context.

Studies on Self-Assembly and Supramolecular Interactions of Azine Derivatives

Supramolecular chemistry deals with the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined, ordered structures is fundamental to the development of new functional materials and nanotechnologies. nih.gov

Asymmetrical molecules, like "this compound," can exhibit complex and interesting self-assembly behaviors. nih.govnih.gov The different end groups (benzophenone and cinnamaldehyde) can lead to directional interactions and the formation of non-centrosymmetric structures. The study of asymmetrical azines is an active area of research, with a focus on understanding how the molecular structure dictates the resulting supramolecular architecture. nih.gov

A study on an azine-linked pyrene-cinnamaldehyde hybrid (PYNC) demonstrated solvent-dependent aggregation and the formation of excimers, which are excited-state dimers formed through π-π stacking interactions. nih.gov This indicates a strong tendency for self-assembly in solution. The table below summarizes the observed supramolecular behavior of PYNC.

| Solvent | Observed Behavior | Type of Interaction |

| Water | Exclusive excimer formation | Hydrophobic effects and π-π stacking |

| Other solvents | Excimer and charge transfer emission | π-π stacking and dipolar interactions |

These findings suggest that "this compound" is also likely to engage in self-assembly processes, driven by a combination of π-π stacking of the aromatic rings and dipole-dipole interactions. The resulting supramolecular structures could have unique optical and electronic properties, distinct from those of the individual molecules.

Rational Design Principles for Novel Functional Materials Utilizing Azine Scaffolds

The rational design of functional materials involves a deep understanding of the relationship between molecular structure and macroscopic properties. rsc.org For azine-based materials, several key design principles can be identified to tailor their functionality for specific applications.

One of the primary considerations is the nature of the substituents attached to the azine bridge. In the case of "this compound," the benzophenone and cinnamaldehyde moieties dictate its fundamental properties. By systematically varying these end groups, it is possible to tune the electronic, optical, and self-assembly characteristics of the molecule. For example, introducing electron-donating or electron-withdrawing groups could modify the HOMO and LUMO energy levels, which is crucial for applications in optoelectronics. frontiersin.org

The azine bridge itself plays a critical role in mediating the electronic communication between the two sides of the molecule. Studies on acetophenone (B1666503) azines have suggested that the azine bridge can act as a "conjugation stopper," effectively isolating the electronic systems of the two connected groups. acs.orgnih.gov This property can be exploited to design molecules with specific electronic behaviors.

The principles of rational design can be applied to create a wide range of functional materials based on azine scaffolds, with potential applications spanning from molecular electronics to smart coatings and sensors.

Q & A

Basic: What are the structural and synthetic considerations for benzophenone-azine-cinnamaldehyde derivatives?

Benzophenone-azine-cinnamaldehyde derivatives (CHN, CAS 17537-06-3) are synthesized via condensation reactions between benzophenone azine and cinnamaldehyde. Key steps include:

- Synthesis : Benzophenone derivatives are often prepared by reacting benzoyl chloride with organometallic reagents (e.g., diphenyl cadmium) to form ketones, followed by azine formation through hydrazine condensation .

- Characterization : Confirm structure via NMR (to identify aromatic protons and azine linkages) and mass spectrometry (e.g., molecular ion peak at m/z 310.402) .

- Purity : Use HPLC with UV detection (λ ~250–300 nm for aromatic systems) to ensure minimal byproducts .

Basic: What safety protocols are critical when handling benzophenone-azine-cinnamaldehyde compounds?

- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for permeability), safety goggles, and lab coats. Respiratory protection (NIOSH-approved masks) is required if aerosols form during synthesis .

- Spill Management : Collect solids using a HEPA-filter vacuum; avoid compressed air to prevent dust dispersion .

- Storage : Store in sealed containers away from oxidizers due to cinnamaldehyde’s propensity for peroxide formation under oxygen exposure .

Advanced: How do substituents on cinnamaldehyde influence the functional properties of these derivatives?

Substituents modulate electronic and steric effects, impacting applications like fluorescence sensing or bioactivity:

- Fluorescent Probes : Electron-withdrawing groups (e.g., –NO) on cinnamaldehyde enhance Hg detection sensitivity by altering probe-electron density. Validate via fluorescence quenching assays and bioimaging in live cells .

- Biological Activity : Methoxy groups improve membrane permeability, critical for anti-Alzheimer’s studies. Test via logP calculations and cellular uptake assays .

Advanced: What methodologies assess the interaction between cinnamaldehyde and proteins?

- Spectroscopic Analysis :

- Proteomics : Use LC-MS/MS to identify cinnamaldehyde adducts with mitochondrial proteins (e.g., peroxiredoxin-6) in bronchial epithelial cells .

Advanced: How can computational tools predict the bioactivity of benzophenone-azine-cinnamaldehyde derivatives?

- Molecular Docking : Screen derivatives against Presenilin (PSEN) proteins using AutoDock Vina. Focus on binding affinity (ΔG) at catalytic sites critical for amyloid-beta processing .

- MD Simulations : Analyze stability of protein-ligand complexes (RMSD <2 Å) over 100-ns trajectories to prioritize candidates for in vitro testing .

- QSAR Models : Correlate substituent electronegativity with anti-fibrotic activity (e.g., hydroxyproline reduction in lung tissue) .

Advanced: What experimental designs evaluate oxidative stability and hazards of these compounds?

- Microcalorimetry (MCPVT) : Track exothermic peaks during cinnamaldehyde oxidation to identify peroxide intermediates. Optimize reaction conditions (e.g., inert atmosphere) to suppress free radical chain reactions .

- Hazard Assessment : Use accelerated rate calorimetry (ARC) to determine self-accelerating decomposition temperature (SADT) for safe storage thresholds .

Advanced: How do benzophenone-azine-cinnamaldehyde derivatives affect cellular energy metabolism?

- ATP Assays : Treat bronchial epithelial cells with derivatives and quantify ATP via luminescence. Cinnamaldehyde reduces ATP by 40–60% via adduct formation with ATP synthase .

- Cilia Beat Frequency (CBF) : Use high-speed video microscopy to link ATP depletion to impaired cilia motility (↓30% CBF), indicating respiratory toxicity .

Advanced: What strategies improve the selectivity of these derivatives in fluorescence-based sensing?

- Structural Tuning : Introduce crown ether moieties to benzophenone azine for K selectivity. Validate via competitive binding assays with Na, Ca .

- Solvent Optimization : Use DMSO-water mixtures (1:4 v/v) to enhance probe solubility while minimizing aggregation-induced quenching .

Basic: How are impurities or byproducts characterized during synthesis?

- GC-MS : Identify volatile byproducts (e.g., unreacted cinnamaldehyde) with a DB-5MS column and EI ionization .

- TLC Monitoring : Use silica gel plates (hexane:ethyl acetate, 7:3) to track reaction progress and isolate pure fractions .

Advanced: What in silico approaches validate the environmental impact of these compounds?

- Read-Across Models : Predict ecotoxicity using benzophenone’s IARC Class 2B carcinogenicity data (liver/kidney effects in rodents) .

- Biodegradation Simulations : Apply EPI Suite to estimate half-life in aquatic systems (>60 days for benzophenone azine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.